molecular formula C9H12N2O B184121 2-amino-N-ethylbenzamide CAS No. 32212-29-6

2-amino-N-ethylbenzamide

Cat. No. B184121
CAS RN: 32212-29-6
M. Wt: 164.2 g/mol
InChI Key: LNWRHZQXMAQTLH-UHFFFAOYSA-N
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Description

2-amino-N-ethylbenzamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 . It is a white solid in powdered form .


Molecular Structure Analysis

The InChI code for 2-amino-N-ethylbenzamide is 1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12) . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-amino-N-ethylbenzamide is a white powder with a melting point of 100-104°C .

Scientific Research Applications

Peptide Synthesis

  • Application in Peptide Synthesis: 2-Amino-N-ethylbenzamide is involved in peptide synthesis, specifically in the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from related compounds. This process is crucial for peptide bond formation and has implications in synthesizing simple amino acid derivatives (Kemp et al., 1974).

Chemical Properties and Analysis

  • Molar Refraction and Polarizability: The compound's molar refraction and polarizability have been studied, particularly in relation to its antiemetic activity. Such properties are important for understanding its interactions in various environments (Sawale et al., 2016).
  • Solubility Measurement and Phase Equilibrium Modeling: Research has been conducted on the solubility of 2-Amino-N-ethylbenzamide in various solvents, which is essential for its purification and synthesis processes (Wu & Li, 2019).

Material Science Applications

  • Synthesis of Novel Polymers: It has been used in the synthesis of novel aromatic polyimides, showcasing its utility in the development of new materials with specific thermal and chemical properties (Butt et al., 2005).

Miscellaneous Applications

  • Behavioral and Toxicological Studies: Although focusing on similar compounds, research on N,N-diethyl-3-methylbenzamide provides insights into the behavioral and toxicological responses of insects to repellents. This could indirectly inform the study of 2-Amino-N-ethylbenzamide in similar contexts (Alzogaray, 2015).
  • Prodrug Development: 2-Amino-N-ethylbenzamide derivatives have been explored as potential prodrug forms for amines, highlighting its role in drug delivery system development (Nielsen & Bundgaard, 1986).

Safety And Hazards

The safety information for 2-amino-N-ethylbenzamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-2-11-9(12)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWRHZQXMAQTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364918
Record name 2-amino-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-ethylbenzamide

CAS RN

32212-29-6
Record name 2-amino-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottomed flask was charged with isatoic anhydride (5.0 g, 0.030 mol), 200 mL water, and 5 mL of methanol. Ethylamine (2N in methanol, 18.4 mL, 0.036 mol) was added slowly to the reaction mixture. After 1 h, the reaction mixture was concentrated to 20 mL. The reaction mixture was acidified with 1N HCl and extracted with EtOAc. The aqueous layer was basified with 6N NaOH and extracted with EtOAc. The EtOAc layer was dried over Na2SO4, filtered, and concentrated to dryness to afford 2-amino-N-ethylbenzamide (4.6 g, 91%): Mass (M+H)+=165.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
MS Sajadi, E Kazemi, A Darehkordi - Tetrahedron Letters, 2021 - Elsevier
… , in order to expanding the scope of reaction, in addition of 2-aminobenzamide 2a, 2-amino-N-phenylbenzamide 2b, 2-amino-N-methylbenzamide 2c and 2-amino-N-ethylbenzamide 2d…
Number of citations: 5 www.sciencedirect.com
GB Jackman, V Petrow… - Journal of Pharmacy and …, 1960 - academic.oup.com
… = Et, Ar = Ph) To a well stirred solution of 2-amino-N-ethylbenzamide (32.8 g.) in 50 per cent … C,H,) 2-Amino-N-ethylbenzamide (32-8 g.) was added in small portions with stirring over 30 …
Number of citations: 38 academic.oup.com
SA Shepherd, C Karthikeyan, J Latham, AW Struck… - Chemical …, 2015 - pubs.rsc.org
… 5-chloro derivative (6a) with PyrH, whereas PrnA gave a mixture of both the 3- and 5-halogenated products (6a and 6b); PrnA was also able to halogenate 2-amino-N-ethylbenzamide (7…
Number of citations: 110 pubs.rsc.org
S Mohammed, RA Vishwakarma… - The Journal of Organic …, 2015 - ACS Publications
… Further, in case of 2-amino-N-ethylbenzamide, reaction does not proceed (eg, 2u). For 3-chloro- and 3,4-dichloro-substituted aryl methyl ketones, the desired 2-aryl products were not …
Number of citations: 112 pubs.acs.org
M Cao, Y Chen, T Zhao, S Wei, M Guo… - Bioorganic & Medicinal …, 2020 - Elsevier
… 2-amino-N-ethylbenzamide 6 (15.0 g, 0.10 mol) together with 2, 4, 5-trichloropyrimidine 1 (115 g, 0.10 mol) and DIPEA (33.0 mL, 0.20 mol) was added in isopropanol (100.0 mL). The …
Number of citations: 6 www.sciencedirect.com
M Abdullaha, S Mohammed, M Ali… - The Journal of …, 2019 - ACS Publications
… In the case of 2-amino-N-ethylbenzamide, the desired quinazolin-4(3H)-one 2z was not obtained. Next, we employed this protocol for the preparation of pyrazolo[4,3-d]pyrimidin-7(6H)-…
Number of citations: 45 pubs.acs.org
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org
F Marighetti, K Steggemann, M Karbaum… - …, 2015 - Wiley Online Library
… N-Ethyl-2-(4-nitrobenzamido)benzamide (34): According to method B, 2-amino-N-ethylbenzamide (82 mg, 0.5 mmol) and 4-nitrobenzoyl chloride (130 mg, 0.7 mmol) were reacted, and …
VS Mishra - 2018 - search.proquest.com
… To the ice-cold solution of acetyl chloride compound 6a (200 mg, 0.62 mmol) in DCM (4 mL) was sequentially added 2-amino-N-ethylbenzamide 7d (102.78 mg, 0.62 mmol), DMAP (cat.…
Number of citations: 0 search.proquest.com
J Yang, D Ma, S Liu, Z Tan, M Guo, Z Cao… - European Journal of …, 2022 - Elsevier
A series of hybrid anaplastic lymphoma kinase (ALK) inhibitors (Y1∼Y30) were designed by assembling aminoindazole of Entrectinib onto 2-position of 2,4-diarylaminopyrimidine (…
Number of citations: 1 www.sciencedirect.com

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